molecular formula C15H16N2O B1269036 4-Amino-N-ethyl-N-phenylbenzamide CAS No. 65270-05-5

4-Amino-N-ethyl-N-phenylbenzamide

Cat. No.: B1269036
CAS No.: 65270-05-5
M. Wt: 240.3 g/mol
InChI Key: CQVXDHAQPYPAEU-UHFFFAOYSA-N
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Description

4-Amino-N-ethyl-N-phenylbenzamide is a useful research compound. Its molecular formula is C15H16N2O and its molecular weight is 240.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Processes

  • Synthesis Techniques : 4-Amino-N-ethyl-N-phenylbenzamide has been synthesized using various methods. For instance, a study by Feng Bai-cheng (2009) involved hydrogenation and esterification processes with methanol as a solvent, Raney-Ni as a catalyst, and specific temperature and pressure conditions to achieve a yield of 86% (Feng Bai-cheng, 2009). Similarly, Mao Duo (2000) synthesized 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide using acylation and catalytic hydrogenation, with a total yield of 86.3% (Mao Duo, 2000).

Polymer Synthesis

  • Polymer Applications : This compound is also utilized in the synthesis of novel polymers. M. Butt et al. (2005) synthesized new diamines, including derivatives of this compound, to produce polyimides with various properties like solubility in organic solvents and high degradation temperatures (M. Butt et al., 2005).

Anticonvulsant Studies

  • Anticonvulsant Effects : Studies have shown anticonvulsant activities of 4-aminobenzamides. C. Clark et al. (1984) found that certain 4-aminobenzamides, including derivatives of this compound, were effective against seizures induced by electroshock and pentylenetetrazole in mice (C. Clark et al., 1984).

Antiviral and Antimicrobial Research

  • Antiviral and Antimicrobial Activity : There is research on the antiviral and antimicrobial potential of N-phenylbenzamide derivatives. For example, a study by Xingyue Ji et al. (2013) reported on the synthesis of N-phenylbenzamide derivatives with anti-EV 71 activities (Xingyue Ji et al., 2013). Additionally, M. Lahtinen et al. (2014) conducted thermal and antimicrobial studies on N-substituted sulfanilamide derivatives, including this compound (M. Lahtinen et al., 2014).

Properties

IUPAC Name

4-amino-N-ethyl-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-2-17(14-6-4-3-5-7-14)15(18)12-8-10-13(16)11-9-12/h3-11H,2,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVXDHAQPYPAEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342026
Record name 4-Amino-N-ethyl-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65270-05-5
Record name 4-Amino-N-ethyl-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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